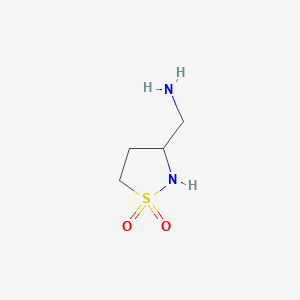
3-(Aminomethyl)isothiazolidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . This compound is characterized by the presence of an aminomethyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isothiazolidine with formaldehyde and ammonia, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are typically used.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often using advanced techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted isothiazolidines .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the isothiazolidine ring can participate in redox reactions. These interactions modulate the activity of target proteins and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)isothiazolidine: Lacks the dioxide functionality.
Isothiazolidine 1,1-dioxide: Does not have the aminomethyl group.
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the aminomethyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H10N2O2S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3,5H2 |
InChI-Schlüssel |
URADXIHNPYWEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)NC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
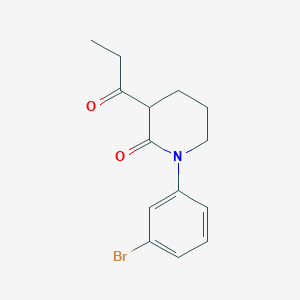
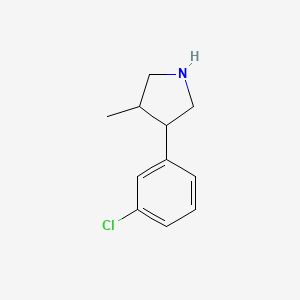
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
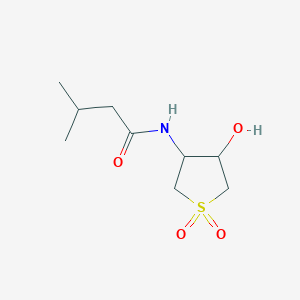
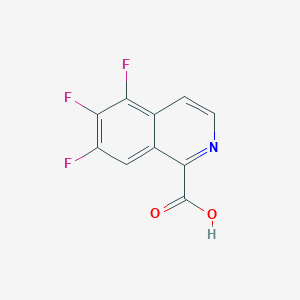
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)


